3,8-Dimethyl-4,6-decadiyne-3,8-diol
Description
Properties
CAS No. |
6626-33-1 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3,8-dimethyldeca-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C12H18O2/c1-5-11(3,13)9-7-8-10-12(4,14)6-2/h13-14H,5-6H2,1-4H3 |
InChI Key |
GLWDRGVPXZBLDS-UHFFFAOYSA-N |
SMILES |
CCC(C)(C#CC#CC(C)(CC)O)O |
Canonical SMILES |
CCC(C)(C#CC#CC(C)(CC)O)O |
Other CAS No. |
6626-33-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
4,8-Dimethyl-4,9-decadienal
- Structure : A 10-carbon aldehyde with conjugated double bonds (positions 4,9) and methyl groups at positions 4 and 6.
- Acceptable use levels vary across 12 product categories (e.g., <0.5% in leave-on cosmetics) .
1,9-Pentadecadiene-4,6-diyne-3,8-diol, 8-acetate (CAS 41682-30-8)
- Structure : A 15-carbon chain with diyne (positions 4,6), diol (positions 3,8), and an acetate ester at position 7.
- Properties : Higher molecular weight (274.35 g/mol ) and lipophilicity (XLogP3 = 3.9 ) compared to the target compound. The acetate group enhances stability against oxidation but reduces solubility in polar solvents .
- Applications : Likely used in pharmaceuticals or agrochemicals due to extended conjugation and ester functionality.
1,9,16-Heptadecatriene-4,6-diyn-3-ol, (Z)
- Structure : A 17-carbon chain with a triene (positions 1,9,16), diyne (positions 4,6), and hydroxyl at position 3. Stereochemistry (Z-configuration) influences intermolecular interactions.
- Properties : Predicted boiling point (384.5°C ) and density (0.941 g/cm³ ) suggest lower volatility and higher rigidity than the target compound. The triene-diyne system may enable photochemical reactivity .
Physicochemical Data Comparison
Research and Application Insights
- Thermodynamic Stability : The target compound’s high Tc (871.11 K ) and Pc (2992.59 kPa ) surpass those of linear alkanes, suggesting utility in high-temperature reactions or polymer matrices .
- Biological Relevance : Acetylated analogs like 1,9-Pentadecadiene-4,6-diyne-3,8-diol, 8-acetate may exhibit enhanced bioavailability due to ester-mediated membrane permeability .
Preparation Methods
Reaction Mechanism
The process proceeds via a radical mechanism:
-
Catalyst Formation : Cuprous chloride (CuCl) reacts with a tertiary alkyl primary amine (e.g., t-butylamine) to form a Cu(I)-amine complex.
-
Alkyne Activation : The terminal alkyne (e.g., 3-hydroxy-3-methyl-1-butyne) coordinates to the Cu(I) center, promoting deprotonation.
-
Oxidative Coupling : Molecular oxygen oxidizes the Cu(I) intermediate, inducing dimerization to form the diacetylenic bond.
The general reaction is:
Experimental Protocol (Adapted from )
| Parameter | Condition |
|---|---|
| Substrate | 3-Hydroxy-3-methyl-1-butyne |
| Catalyst | CuCl (0.5 equiv), t-butylamine hydrochloride (1.0 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25°C (ambient) |
| Oxygen Pressure | Atmospheric |
| Reaction Time | 20–24 hours |
| Yield | 79–92% |
Key Observations :
-
Higher yields (≥90%) occur with tertiary alkyl primary amines due to reduced side reactions.
-
Polar aprotic solvents like THF enhance solubility of the Cu(I) complex.
-
Atmospheric oxygen suffices, avoiding the need for high-pressure equipment.
Cadiot-Chodkiewicz Cross-Coupling
Industrial-scale production often employs the Cadiot-Chodkiewicz reaction , which couples a terminal alkyne with a bromoalkyne. GFS Chemicals’ protocols highlight this method for asymmetric diacetylenic diols.
Synthetic Route
-
Substrate Preparation :
-
Bromoalkyne: 3-Bromo-3-methyl-1-pentyne
-
Terminal Alkyne: 3-Hydroxy-3-methyl-1-butyne
-
-
Coupling Reaction :
-
Workup : Ethanol extraction followed by silica gel chromatography.
Optimization Data
| Variable | Optimal Range |
|---|---|
| Cu(I) Source | CuBr (0.2 equiv) |
| Base | Hydroxylamine (1.5 equiv) |
| Solvent | Ethanol/Water (4:1 v/v) |
| Temperature | 0–5°C |
| Yield | 68–75% |
Advantages :
-
Enables modular synthesis with varied methyl/hydroxyl substitution patterns.
-
Minimizes over-oxidation compared to purely oxidative methods.
Photopolymerization-Assisted Synthesis
Recent advances from US Patent 9163307 demonstrate the use of this compound as a monomer in initiated chemical vapor deposition (iCVD). While primarily focused on polymer films, the patent discloses in situ diol synthesis during thin-film fabrication:
Procedure Overview
-
Substrate Coating : A silicon wafer is coated with poly(4-vinylpyridine) (P4VP) via iCVD.
-
Functionalization : P4VP is treated with 10,12-tricosadiynoic acid (TDA), forming hydrogen bonds with pyridine groups.
-
UV-Induced Coupling : Exposure to 254 nm light initiates diacetylene polymerization, yielding conjugated ene-yne chains.
Relevant Data :
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| IR (KBr) | 3350 cm⁻¹ (O-H), 2110 cm⁻¹ (C≡C) |
| ¹³C NMR | δ 67.2 (C-OH), δ 84.5 (C≡C) |
| MS (EI) | m/z 194 [M]⁺ |
Purity Assessment
Challenges and Mitigation Strategies
Process Summary :
-
Batch Reactor : 500 L capacity with oxygen sparging.
-
Catalyst Recovery : Cu(I) is filtered and recycled (≥85% efficiency).
-
Throughput : 12 kg/day with 90% yield.
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| 3-Hydroxy-3-methyl-1-butyne | 320 |
| CuCl | 45 |
| t-Butylamine | 110 |
| Total | 475 |
Q & A
Q. How can contradictory results in catalytic applications be resolved?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
